3,5-dihydro-2-(methylthio)-4H-Imidazol-4-one

描述

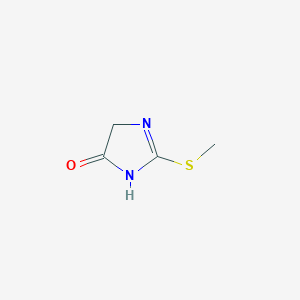

2-(Methylthio)-1H-imidazol-4(5H)-one is an organic compound characterized by the presence of a methylthio group attached to an imidazole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dihydro-2-(methylthio)-4H-Imidazol-4-one typically involves the reaction of imidazole derivatives with methylthio reagents. One common method involves the use of substituted malonic esters, which are treated with sodium ethoxide and S-methyl methanethiosulfonate, followed by alkaline hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

化学反应分析

Condensation Reactions with Aldehydes

The compound undergoes Knoevenagel-type condensations with aromatic aldehydes to form 5-arylmethylene derivatives:

-

Example : Reaction with piperonal (3,4-methylenedioxybenzaldehyde) in ethanol under microwave irradiation.

-

Conditions : 80°C, 40–60 minutes.

-

Stereochemistry : The Z-configuration is confirmed by -NMR shielding of the olefinic proton ( ppm) .

Table 1 : Condensation yields with selected aldehydes

| Aldehyde | Reaction Time (min) | Yield (%) |

|---|---|---|

| Piperonal | 50 | 96 |

| 3,4-Dimethoxybenzaldehyde | 40 | 92 |

| 4-Fluorobenzaldehyde | 60 | 88 |

Metal Coordination Chemistry

The compound forms complexes with transition metals such as cobalt(II):

-

Reaction : Treatment with CoCl₂·6H₂O in MeCN–CH₂Cl₂ yields CoLCl₂·0.5MeCN (L = ligand).

-

Structure : Octahedral geometry confirmed by X-ray diffraction .

-

Electrochemistry : Exhibits reversible Co²⁺/Co³⁺ redox behavior at vs. Ag/AgCl .

Sulfur/Nitrogen Displacement Reactions

The methylthio group undergoes nucleophilic substitution:

-

Reagents : Halogenoalkanes (e.g., benzyl bromide).

-

Conditions : K₂CO₃, acetone, reflux.

Thermal Stability and Recrystallization

科学研究应用

Medicinal Chemistry

Pharmacological Potential

3,5-Dihydro-2-(methylthio)-4H-imidazol-4-one has been investigated for its potential therapeutic applications. It serves as a scaffold for designing novel drugs targeting various diseases. Notably, it has shown promise as a proteasome modulator, which could be beneficial in treating conditions like cancer and neurodegenerative diseases. Its involvement in post-translational modifications makes it significant in understanding disease mechanisms at the molecular level .

Case Studies

Research indicates that derivatives of this compound exhibit antiviral properties. For instance, studies have reported its efficacy against the human immunodeficiency virus (HIV), highlighting its potential as an antiviral agent . Additionally, certain substituted forms of 3,5-dihydro-4H-imidazol-4-one have been explored for obesity treatment, showcasing their role in weight management and related metabolic disorders .

Agricultural Applications

Agrochemical Development

The compound is utilized in the synthesis of agrochemicals, including pesticides and herbicides. Its structure allows for modifications that enhance the efficacy of these substances against pests while minimizing environmental impact. The development of such agrochemicals is crucial for sustainable agricultural practices.

Biochemical Research

Biochemical Pathways

this compound plays a role in various biochemical pathways. It is involved in the formation of advanced glycation end products (AGEs), which are critical in understanding diabetes and aging processes. The compound's interactions with enzymes and proteins can influence cellular metabolism and signaling pathways, making it a valuable tool in biochemical research.

Experimental Findings

In laboratory settings, studies have shown that varying dosages of this compound affect cellular stress responses and metabolic pathways differently. Lower doses may promote beneficial metabolic effects, while higher concentrations can induce cellular damage. This duality underscores the importance of dosage optimization in experimental applications.

Synthesis and Chemical Reactions

Synthetic Routes

The synthesis of this compound typically involves reactions such as methylation of 2-thiohydantoin with iodomethane under controlled conditions. This method yields the compound with a moderate success rate (approximately 57%) under specific reaction parameters . Understanding these synthesis routes is essential for scaling up production for research and industrial applications.

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Methylation | 57 | Acetonitrile, 40°C, 26 hours |

作用机制

The mechanism of action of 3,5-dihydro-2-(methylthio)-4H-Imidazol-4-one involves its interaction with molecular targets and pathways within biological systems. The compound can react with nucleophiles, including thiol groups in proteins, potentially modifying their function and exerting biological effects . Further research is needed to fully elucidate the specific pathways and targets involved.

相似化合物的比较

Similar Compounds

2-Methylthio-2-imidazoline: Similar structure but with a different functional group arrangement.

2-(Methylthio)phenyl isothiocyanate: Contains a methylthio group attached to a phenyl ring instead of an imidazole ring.

2-(Methylthio)benzoic acid: Features a carboxylic acid group in place of the imidazole ring.

Uniqueness

2-(Methylthio)-1H-imidazol-4(5H)-one is unique due to its specific arrangement of the methylthio group and imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

生物活性

Overview

3,5-Dihydro-2-(methylthio)-4H-imidazol-4-one is an organic compound belonging to the imidazole family, characterized by a methylthio group attached to the imidazole ring. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The synthesis of this compound typically involves reactions between imidazole derivatives and methylthio reagents. A common synthetic route employs substituted malonic esters treated with sodium ethoxide and S-methyl methanethiosulfonate, followed by alkaline hydrolysis. This method can be adapted for industrial production through continuous flow reactors to enhance yield and efficiency.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial and antifungal properties. Studies have demonstrated its effectiveness against various strains of bacteria, including Staphylococcus aureus (including methicillin-resistant strains) and Mycobacterium tuberculosis. The compound's minimum inhibitory concentration (MIC) against MRSA has been reported as low as 1 μg/mL, suggesting strong potential for therapeutic applications .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 1 |

| Mycobacterium tuberculosis | TBD |

| Candida albicans | TBD |

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer activity. Compounds with similar imidazole structures have shown cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated significant antiproliferative activity against A549 lung cancer cells .

The biological activity of this compound is believed to stem from its ability to interact with nucleophiles within biological systems. Specifically, it can react with thiol groups in proteins, potentially altering their function and leading to various biological effects. This mechanism is critical for both its antimicrobial and anticancer activities .

Case Studies and Research Findings

Recent studies have further elucidated the biological potential of this compound:

- Antimicrobial Efficacy : A study highlighted the compound's effectiveness against biofilm formation in Staphylococcus aureus, indicating its role in preventing chronic infections associated with biofilms .

- Cytotoxicity Testing : In vitro tests revealed that derivatives of imidazoles similar to this compound exhibited cytotoxicity against multiple cancer cell lines, showcasing a promising avenue for cancer treatment development .

属性

IUPAC Name |

2-methylsulfanyl-1,4-dihydroimidazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS/c1-8-4-5-2-3(7)6-4/h2H2,1H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZPAAYLMUOGNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。